Bradykinin

Overview

Description

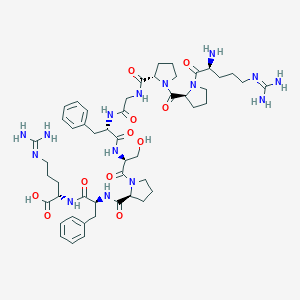

Bradykinin is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) belonging to the kinin family, primarily involved in inflammation, vasodilation, and pain signaling . It is generated via proteolytic cleavage of kininogen by kallikreins and acts through two G protein-coupled receptors (GPCRs): B1R (inducible, activated by des-Arg metabolites) and B2R (constitutively expressed, activated by intact this compound) . This compound signaling regulates vascular permeability, blood pressure, and nociception, with dysregulation implicated in pathologies such as hereditary angioedema, diabetic nephropathy, and COVID-19-associated pulmonary edema .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure its quality .

Chemical Reactions Analysis

Enzymatic Degradation Pathways

Bradykinin is rapidly metabolized by peptidases, with cleavage sites determining its biological half-life:

-

Metabolic Fate :

Structural Determinants of Reactivity

This compound’s chemical interactions are governed by its conformation and residue-specific properties:

Critical Residues and Bonds

-

Arg¹ : Stabilizes N-terminal interactions with B2 receptors via polar contacts (e.g., Glu³⁰⁷ and Asp³¹¹ in B2R) .

-

Phe⁵/Phe⁸ : Engage hydrophobic pockets in receptors; mutation reduces binding affinity .

-

Pro³/Pro⁷ : Induce β-turn conformations, essential for receptor activation .

Receptor Binding Mechanism

-

Hydrogen Bonds :

-

Hydrophobic Core :

Pathological Modulation by Enzyme Inhibitors

Pharmacological agents altering this compound metabolism:

| Inhibitor Target | Drug Example | Effect on this compound | Clinical Consequence |

|---|---|---|---|

| ACE | Captopril | ↑ this compound levels | Angioedema risk |

| CPN | None approved | Theoretical ↑ des-Arg⁹-BK | Potentiated inflammation |

Scientific Research Applications

Biological Functions of Bradykinin

This compound is primarily known for its role in the kinin system, which regulates blood pressure, vascular permeability, and inflammation. It exerts its effects through two main receptors: B1 and B2. The B2 receptor is constitutively expressed in many tissues and mediates the majority of this compound's physiological effects, including vasodilation and pain modulation .

Key Functions:

- Vasodilation : this compound induces relaxation of blood vessels, thereby lowering blood pressure.

- Increased Vascular Permeability : It enhances the permeability of blood vessels, facilitating the movement of immune cells to sites of inflammation.

- Pain Sensation : this compound is a potent algogen, meaning it can induce pain by activating sensory neurons.

Clinical Applications

This compound's multifaceted roles have led to its investigation in various clinical contexts:

Cardiovascular Diseases

This compound has cardioprotective properties that are particularly relevant in ischemic heart disease. Activation of the B2 receptor has been shown to limit ischemia/reperfusion injury in myocardial tissues .

Pain Management

Research indicates that this compound contributes significantly to inflammatory pain mechanisms. Antagonists targeting this compound receptors have been explored as potential analgesics in conditions like arthritis and neuropathic pain .

Respiratory Disorders

This compound is implicated in respiratory allergic reactions and asthma. Its ability to induce bronchoconstriction and increase airway hyperresponsiveness makes it a target for therapeutic intervention .

Neurological Disorders

The this compound system has been linked to various neurological conditions such as Alzheimer's disease and multiple sclerosis. Its modulation may influence neuroinflammation and neuronal survival .

Research Findings

Recent studies have provided insights into this compound's mechanisms and potential therapeutic applications:

Mechanism of Action

Bradykinin exerts its effects by binding to this compound receptors, primarily B1 and B2 receptors. These receptors are G protein-coupled receptors (GPCRs) that activate various intracellular signaling pathways. Upon binding, this compound stimulates the release of nitric oxide (NO), prostacyclin, and other mediators, leading to vasodilation and increased vascular permeability. It also induces the release of pro-inflammatory cytokines, contributing to its role in inflammation .

Comparison with Similar Compounds

Bradykinin shares structural and functional similarities with other endogenous kinins, synthetic analogues, and receptor-targeting compounds. Key comparisons are outlined below:

Endogenous Kinins

Metabolic Fragments :

- This compound (1–7) and (1–5) : Inactive fragments generated by angiotensin-converting enzyme (ACE), terminating this compound signaling .

- RPPGF (Arg-Pro-Pro-Gly-Phe) : Stable fragment with protective effects against endotoxin-induced septicemia, independent of B1R/B2R activation .

Functional and Structural Comparisons

Receptor Activation :

- Both B1R and B2R adopt active conformations similar to angiotensin II receptor type 1 (AT1R), but with distinct ligand-binding pockets .

- This compound binds B2R via interactions with transmembrane (TM) helices 6 and 7, whereas kallidin and des-Arg metabolites exploit N-terminal residues for B1R selectivity .

Enzyme Specificity :

Potency in Pathological Contexts :

Research Implications

- Therapeutic Targeting : Differences in receptor binding and metabolic stability between this compound and analogs guide drug design for inflammation and COVID-19 .

- Disease Biomarkers : LC–MS/MS profiling of kinin peptides (e.g., this compound, kallidin) in respiratory lavage fluids aids in understanding COVID-19 pathophysiology .

Biological Activity

Bradykinin (BK) is a nonapeptide that plays a crucial role in various physiological and pathological processes through its interaction with specific receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical implications, and recent research findings.

Overview of this compound

This compound is part of the kinin system, which consists of a group of peptides that mediate inflammation, pain, and blood pressure regulation. It primarily acts through two G protein-coupled receptors: B1 and B2. The B2 receptor is responsible for most of the biological effects attributed to this compound, including vasodilation, increased vascular permeability, and stimulation of nitric oxide (NO) production .

This compound exerts its effects through several mechanisms:

- Vasodilation : this compound induces vasodilation by promoting the release of NO from endothelial cells, which relaxes smooth muscle and lowers blood pressure .

- Increased Vascular Permeability : It enhances the permeability of blood vessels, facilitating the movement of plasma proteins and leukocytes to sites of inflammation .

- Mitogenesis : this compound can stimulate cell proliferation in various tissues, contributing to tissue repair and regeneration .

- Neuromodulation : Recent studies indicate that this compound acts as a neuromediator in pain pathways, influencing nociception and inflammation .

Clinical Implications

This compound's biological activities have significant clinical implications:

- Hypertension : Its vasodilatory effects are utilized in treating hypertension. Inhibition of this compound degradation by angiotensin-converting enzyme (ACE) inhibitors leads to increased this compound levels, contributing to their antihypertensive effects .

- Angioedema : this compound is implicated in hereditary angioedema (HAE), where excessive this compound leads to recurrent episodes of severe swelling. Treatments targeting this compound synthesis or action are critical for managing this condition .

- Cardioprotection : this compound has been shown to protect cardiac tissues during ischemia by enhancing blood flow and reducing oxidative stress through B2 receptor activation .

Research Findings

Recent studies have expanded our understanding of this compound's role in various conditions:

Table 1: Summary of Key Research Findings on this compound

Case Study 1: Hereditary Angioedema Management

A retrospective analysis involving 14 patients with ACE-inhibitor-induced angioedema demonstrated that treatment with icatibant did not significantly improve outcomes compared to placebo. This study underscores the complexity of managing this compound-mediated conditions and the need for alternative therapeutic strategies .

Case Study 2: Cardiovascular Protection

In a study examining the cardioprotective effects of this compound during ischemia-reperfusion injury, researchers found that this compound administration resulted in reduced myocardial damage and improved recovery rates in animal models. This suggests that targeting the this compound pathway may offer new avenues for protecting heart tissue during acute coronary events .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying bradykinin levels in biological samples?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Ensure sample stabilization with protease inhibitors (e.g., bacitracin) to prevent enzymatic degradation of this compound. For validation, use isotope-labeled internal standards (e.g., deuterated this compound) to account for matrix effects .

Q. How should researchers design in vitro experiments to study this compound receptor (B2R) activation?

- Answer : Use cultured human fibroblasts or vascular endothelial cells, as these models retain native B2R expression. Pre-incubate cells with kininase inhibitors (e.g., HOE 140) to prevent ligand degradation. Measure downstream responses like intracellular calcium flux or arachidonic acid release via radiolabeled ([³H]-arachidonic acid) assays .

Q. What statistical methods are appropriate for analyzing concentration-response relationships in this compound studies?

- Answer : For dose-response curves, apply nonlinear regression models (e.g., four-parameter logistic equations) to determine EC₅₀ values. Use two-way ANOVA with post-hoc Tukey tests to compare treatment effects across multiple groups, as demonstrated in coronary reactivity studies .

Advanced Research Questions

Q. How can contradictory findings on this compound-induced oxidative stress be resolved when studying receptor crosstalk?

- Answer : Contradictions often arise from differential coupling of B2R to G proteins (e.g., Gαq vs. Gαi). To address this, use toxin-based interventions: Pertussis toxin (Gαi inhibitor) and cholera toxin (Gαs activator) can dissect signaling pathways. For example, pretreatment with these toxins in fibroblasts revealed cyclic AMP-dependent amplification of arachidonic acid release, clarifying context-specific oxidative outcomes .

Q. What computational strategies are used to model this compound-receptor binding dynamics for antagonist design?

- Answer : Molecular dynamics (MD) simulations with force fields like AMBER 4.0 enable conformational sampling of this compound analogs. Combine simulated annealing and high-temperature MD cycles to identify low-energy conformations. For instance, Hoe-140’s antagonist activity was linked to a βII′-turn motif at the C-terminus, validated through iterative MD and experimental binding assays .

Q. How should researchers control for confounding factors when studying this compound’s role in COVID-19-related vascular leakage?

- Answer : Prioritize gene expression profiling (e.g., RNA-seq of bronchoalveolar lavage fluid) to assess ACE2 and kininase activity. Use knockout models (e.g., B2R⁻/⁻ mice) to isolate this compound-specific effects from angiotensin pathway interactions. Include protease inhibitors (e.g., camostat) to block viral entry via TMPRSS2, ensuring results are not conflated with direct viral cytopathy .

Q. What experimental designs mitigate variability in this compound-induced bronchoconstriction studies?

- Answer : Standardize agonist delivery via nebulizers with particle size <5 µm for consistent lung deposition. Pre-treat subjects with cyclooxygenase inhibitors (e.g., flurbiprofen) to control for prostaglandin-mediated variability. Use paired challenges with washout periods and Bland-Altman analysis to assess repeatability, as shown in FEV₁ response studies .

Q. Methodological Best Practices

- Data Reprodubility : For cell-based assays, report cell passage numbers and serum conditions (e.g., low-serum media for receptor expression stability) .

- Ethical Reporting : Disclose all toxin concentrations (e.g., 50 pM [³H]-bradykinin) and safety protocols per institutional biosafety guidelines .

- Conflict Resolution : Use weighted least-squares analysis (e.g., LIGAND software) to resolve discrepancies in receptor binding affinity studies .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZGBUJJYSLZLT-FDISYFBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N15O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5979-11-3 (triacetate (salt)) | |

| Record name | Bradykinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50893681 | |

| Record name | Bradykinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1060.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bradykinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-82-2 | |

| Record name | Bradykinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bradykinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bradykinin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bradykinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.